molecular formula C14H15N3 B15244181 2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B15244181
M. Wt: 225.29 g/mol
InChI Key: BPCRYZVGEHSZSQ-UHFFFAOYSA-N
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Description

2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential biological activities. The structure consists of a pyrido[4,3-d]pyrimidine core with a p-tolyl group attached at the 2-position. This compound is part of a broader class of pyridopyrimidines, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can be achieved through various methods. One common approach involves the one-pot condensation reaction of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, and aromatic aldehydes under solvent-free conditions at 100°C . This method utilizes a cooperative vinylogous anomeric-based oxidation mechanism, resulting in high yields and short reaction times .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of metal-organic frameworks (MOFs) as catalysts in the synthesis of pyridopyrimidines has been explored. For instance, MIL-125(Ti)-N(CH2PO3H2)2 has been used as a mesoporous catalyst for the preparation of various pyridopyrimidines .

Chemical Reactions Analysis

Types of Reactions

2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using various oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of the p-tolyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(4-methylphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-10-2-4-11(5-3-10)14-16-9-12-8-15-7-6-13(12)17-14/h2-5,9,15H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCRYZVGEHSZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C3CNCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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